methyl 2-({2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate
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Overview
Description
Methyl 2-({2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate is a complex organic compound that features an indole and isoquinoline moiety. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate typically involves multi-step organic reactions. The process begins with the preparation of the indole and isoquinoline intermediates, which are then coupled through a series of condensation and esterification reactions. Common reagents used in these reactions include acyl chlorides, amines, and alcohols under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-({2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 2-({2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate involves its interaction with specific molecular targets and pathways. The indole and isoquinoline moieties are known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1H-indol-3-yl)acetate: Another indole derivative with similar biological activities.
2-(2,3-dihydro-2-methyl-1H-indol-1-yl)vinyl-1,3,3-trimethyl-3H-indolium hydrogen sulfate: A compound with a similar indole structure but different functional groups
Uniqueness
Methyl 2-({2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate is unique due to its combination of indole and isoquinoline moieties, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-28-21(26)14-29-19-8-4-6-17-16(19)10-11-23(22(17)27)13-20(25)24-12-9-15-5-2-3-7-18(15)24/h2-8,10-11H,9,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSZMOVLKCBQJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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